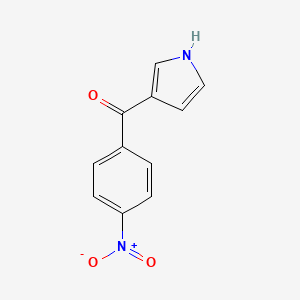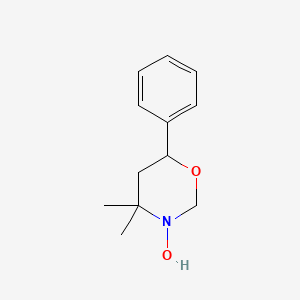
Acetic acid;3,5,6-trichlorobenzene-1,2,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3,5,6-trichlorobenzene-1,2,4-triol is a chemical compound that combines the properties of acetic acid and a trichlorinated benzene derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,5,6-trichlorobenzene-1,2,4-triol typically involves the chlorination of benzene derivatives followed by the introduction of hydroxyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product. For instance, the chlorination process may involve the use of chlorine gas in the presence of a catalyst such as iron(III) chloride, followed by hydrolysis to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydrolysis processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced separation techniques such as distillation and crystallization is also common to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;3,5,6-trichlorobenzene-1,2,4-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sulfuric acid or nitric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated or fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;3,5,6-trichlorobenzene-1,2,4-triol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which acetic acid;3,5,6-trichlorobenzene-1,2,4-triol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydroxyl and chlorine groups can form hydrogen bonds and halogen bonds, respectively, with target molecules, influencing their activity and function. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5,6-Trichlorobenzene-1,2,4-triol: Lacks the acetic acid moiety but shares similar chlorination and hydroxylation patterns.
Acetic acid;2,4,6-trichlorophenol: Similar structure but with different positions of chlorine atoms and hydroxyl groups.
Uniqueness
Acetic acid;3,5,6-trichlorobenzene-1,2,4-triol is unique due to the specific arrangement of chlorine and hydroxyl groups on the benzene ring, combined with the presence of an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
188729-33-1 |
|---|---|
Molekularformel |
C12H15Cl3O9 |
Molekulargewicht |
409.6 g/mol |
IUPAC-Name |
acetic acid;3,5,6-trichlorobenzene-1,2,4-triol |
InChI |
InChI=1S/C6H3Cl3O3.3C2H4O2/c7-1-2(8)5(11)6(12)3(9)4(1)10;3*1-2(3)4/h10-12H;3*1H3,(H,3,4) |
InChI-Schlüssel |
FQTMYAGUBVUFBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1(=C(C(=C(C(=C1Cl)O)Cl)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate](/img/structure/B14267671.png)


![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)

![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)
![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)


![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
